N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C12H9N5O3S3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H9N5O3S3/c18-11(10-7-22-17-15-10)14-8-1-3-9(4-2-8)23(19,20)16-12-13-5-6-21-12/h1-7H,(H,13,16)(H,14,18) |
InChI Key |
YHBUTONXCIVEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction affords 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . The resulting compounds can be further treated with silver nitrate in ethanol-DMF (2:1) to obtain the corresponding silver salts, or with sodium methoxide in methanol-DMF (1:1) to obtain sodium salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization, chromatography, and solvent extraction. Additionally, the reaction conditions may be scaled up and automated to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, with studies showing cytotoxic effects on various cancer cell lines.
Pharmaceuticals: It exhibits antimicrobial, anti-inflammatory, and analgesic activities, making it a candidate for drug development.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, particularly in medicinal chemistry and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
